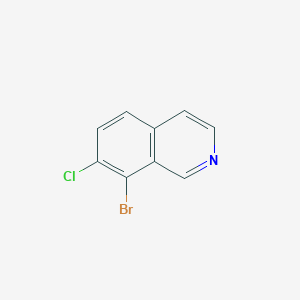

8-Bromo-7-chloroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

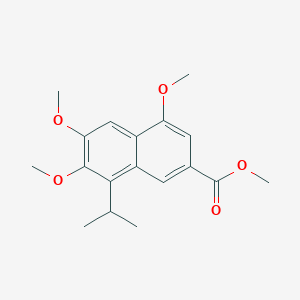

8-Bromo-7-chloroisoquinoline is a laboratory chemical used for scientific research and development . It is a compound with the molecular weight of 242.5 .

Molecular Structure Analysis

The InChI code for 8-Bromo-7-chloroisoquinoline is1S/C9H5BrClN/c10-9-7-5-12-4-3-6 (7)1-2-8 (9)11/h1-5H . This code represents the molecular structure of the compound. It is stored at room temperature . The molecular weight of 8-Bromo-7-chloroisoquinoline is 242.5 .

Wissenschaftliche Forschungsanwendungen

Vibrational Spectroscopic Studies

8-Bromo-7-chloroisoquinoline and related compounds have been the subject of vibrational spectroscopic studies, particularly using Density Functional Theory (DFT) calculations. Such studies are critical for understanding the vibrational frequencies, molecular stability, bond strength, and electron density distribution in these molecules, providing valuable information for their application in various fields including material science and molecular chemistry (Lakshmi, Balachandran, & Janaki, 2011).

Photolysis and Photoremovable Protecting Groups

8-Bromo-7-chloroisoquinoline has shown potential as a photoremovable protecting group, a method useful in studying cell physiology. Its efficient photolysis by classic one-photon excitation (1PE) and two-photon excitation (2PE) under physiological conditions makes it a candidate for regulating the action of biological effectors in cell and tissue culture with light, especially 2PE (Zhu, Pavlos, Toscano, & Dore, 2006).

Synthetic Chemistry

The compound is also significant in synthetic chemistry, as demonstrated in studies involving the transformation of bromo derivatives into chloro compounds in pyridine and quinoline series. Such transformations are crucial for creating new molecules with potential applications in pharmaceuticals and chemical research (Mongin et al., 1996).

Antibacterial Research

In the realm of antibacterial research, derivatives of 8-Bromo-7-chloroisoquinoline, such as 8-nitrofluoroquinolone models, have been explored for their antibacterial properties. These compounds have shown interesting activity against both gram-positive and gram-negative strains, indicating potential for development as antibacterial agents (Al-Hiari et al., 2007).

Enzyme Inhibition

This compound has been found to be a potent inhibitor of casein kinase I, an enzyme involved in various biological processes. Its inhibition may be explored for therapeutic applications in diseases where casein kinase I plays a role (Chijiwa, Hagiwara, & Hidaka, 1989).

Safety and Hazards

The safety information for 8-Bromo-7-chloroisoquinoline indicates that it is classified under GHS07. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and using personal protective equipment .

Wirkmechanismus

Mode of Action

8-Bromo-7-chloroisoquinoline is a phototrigger, a type of photoremovable protecting group (PPG). PPGs, when conjugated to biological effectors forming “caged compounds”, are a powerful means to regulate the action of physiologically active messengers in vivo through 1-photon excitation (1PE) and 2-photon excitation (2PE) . The compound photolyzes in response to irradiation with ultraviolet (1PE) or near-visible light (2PE), releasing acetate and the remnant of the protecting group .

Biochemical Pathways

As a phototrigger, it likely influences pathways by controlling the release of physiologically active messengers .

Result of Action

As a phototrigger, it likely influences cellular processes by controlling the release of physiologically active messengers .

Action Environment

The action of 8-Bromo-7-chloroisoquinoline can be influenced by environmental factors such as light and pH conditions . For instance, the photolysis reactions of the compound show differences in quantum efficiencies and product outcomes in different solvent and pH conditions .

Eigenschaften

IUPAC Name |

8-bromo-7-chloroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZWYGYMAXQFFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-7-chloroisoquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-1-(2-Methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2754269.png)

![2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2754273.png)

![N-(4-fluoro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B2754276.png)

![4-(dimethylamino)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2754284.png)